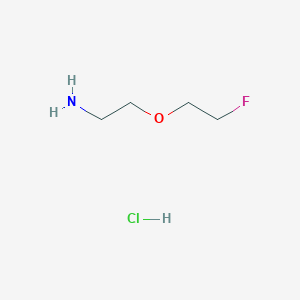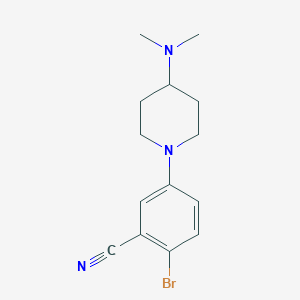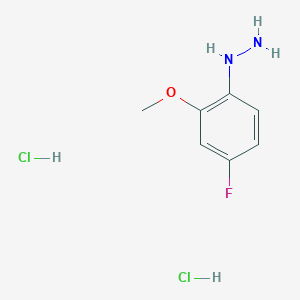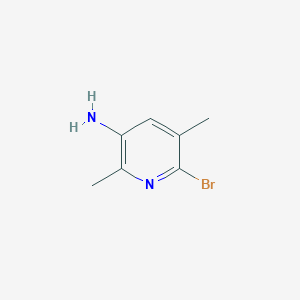
4-アミノピペリジン-1-スルホンアミド塩酸塩
説明
4-Aminopiperidine-1-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1820640-75-2 . It has a molecular weight of 215.7 and is available in solid form .
Physical And Chemical Properties Analysis
4-Aminopiperidine-1-sulfonamide hydrochloride is a solid compound . No additional physical or chemical properties were found in the search results.科学的研究の応用
置換ピペリジンの合成
置換ピペリジンは、多様な薬理学的特性を持つ化合物のクラスです。4-アミノピペリジン-1-スルホンアミド塩酸塩は、これらの化合物の合成における前駆体として役立ちます。 さまざまな分子内および分子間反応を通じて、研究者は、新しい治療薬の開発に不可欠な、広範囲の置換ピペリジンを作成することができます .
スピロピペリジン化合物
スピロピペリジンは、重要なピペリジン誘導体の別のカテゴリーであり、顕著な生物活性を示します。 4-アミノピペリジン-1-スルホンアミド塩酸塩は、スピロピペリジンの合成に使用でき、創薬および開発におけるその潜在的な用途について研究されています .
縮合ピペリジン
縮合ピペリジンは、ピペリジン環が別の環構造と融合している化合物です。これらの化合物は、しばしば薬理活性を強化しています。 4-アミノピペリジン-1-スルホンアミド塩酸塩は、縮合ピペリジンの形成に使用され、新しい医薬品の探求に貢献しています .
ピペリジノンの合成
ピペリジノンは、抗うつ薬および抗不安薬の特性で知られる、ピペリジン誘導体のサブクラスです。 4-アミノピペリジン-1-スルホンアミド塩酸塩は、製薬業界で貴重な、さまざまなピペリジノンの合成における主要な出発物質です .
抗ウイルス薬の開発
ピペリジン誘導体は、さまざまなウイルス酵素の強力な阻害剤として特定されています。 4-アミノピペリジン-1-スルホンアミド塩酸塩は、特にウイルス複製を阻害できる化合物を生成するための足場として、抗ウイルス薬の開発における用途について研究されています .
がん研究
がん研究では、ピペリジン誘導体は化学療法薬としての可能性について調査されています。4-アミノピペリジン-1-スルホンアミド塩酸塩は、がん細胞増殖に関与する特定の経路を標的とする新しい化合物の合成に役割を果たす可能性があります .
神経変性疾患の治療
神経変性疾患の治療には、多くの場合、神経伝達物質レベルの調節が含まれます。 4-アミノピペリジン-1-スルホンアミド塩酸塩を使用して合成されたピペリジン誘導体は、アルツハイマー病やパーキンソン病などの病状に対する潜在的な治療法を提供する、神経伝達物質系と相互作用する能力について研究されています .
鎮痛薬および抗炎症作用
最後に、ピペリジン誘導体は、鎮痛薬および抗炎症作用で知られています。 4-アミノピペリジン-1-スルホンアミド塩酸塩に関する研究には、さまざまな慢性疾患の治療に不可欠な、痛みを和らげ、炎症を軽減できる化合物を生成するための用途が含まれています .
作用機序
将来の方向性
Piperidines, which include 4-Aminopiperidine-1-sulfonamide hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化学分析
Biochemical Properties
4-Aminopiperidine-1-sulfonamide hydrochloride plays a vital role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP3A4, which catalyzes its N-dealkylation reaction . This interaction is essential for the compound’s metabolic fate and its role in drug metabolism. Additionally, 4-Aminopiperidine-1-sulfonamide hydrochloride may interact with other phase I drug-metabolizing enzymes, such as flavin-containing monooxygenase .
Cellular Effects
4-Aminopiperidine-1-sulfonamide hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to changes in the expression of genes involved in drug metabolism . Furthermore, 4-Aminopiperidine-1-sulfonamide hydrochloride may impact cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of metabolites .
Molecular Mechanism
The molecular mechanism of 4-Aminopiperidine-1-sulfonamide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of cytochrome P450 enzymes, particularly CYP3A4, facilitating the N-dealkylation reaction . This binding interaction is crucial for the compound’s metabolic transformation and its subsequent effects on cellular processes. Additionally, 4-Aminopiperidine-1-sulfonamide hydrochloride may inhibit or activate other enzymes, leading to changes in cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminopiperidine-1-sulfonamide hydrochloride can change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that 4-Aminopiperidine-1-sulfonamide hydrochloride remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biochemical properties . Long-term exposure to the compound may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Aminopiperidine-1-sulfonamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes . At higher doses, 4-Aminopiperidine-1-sulfonamide hydrochloride can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular function, and potential toxicity . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
4-Aminopiperidine-1-sulfonamide hydrochloride is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound undergoes N-dealkylation catalyzed by CYP3A4, leading to the formation of metabolites with different biochemical properties . This metabolic transformation is essential for the compound’s role in drug metabolism and its subsequent effects on cellular processes. Additionally, 4-Aminopiperidine-1-sulfonamide hydrochloride may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 4-Aminopiperidine-1-sulfonamide hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, facilitating its distribution to various cellular compartments . Additionally, 4-Aminopiperidine-1-sulfonamide hydrochloride may bind to proteins within cells, affecting its localization and accumulation . Understanding the transport and distribution mechanisms of the compound is crucial for its effective use in research and therapeutic applications.
Subcellular Localization
4-Aminopiperidine-1-sulfonamide hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s interaction with biomolecules and its subsequent effects on cellular processes.
特性
IUPAC Name |
4-aminopiperidine-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2S.ClH/c6-5-1-3-8(4-2-5)11(7,9)10;/h5H,1-4,6H2,(H2,7,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUKLWFEDZRWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B1445837.png)
![2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1445838.png)







![Pyrido[2,3-f]quinoxaline-9-carbaldehyde](/img/structure/B1445853.png)



![tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate](/img/structure/B1445860.png)